molecular formula C13H11BrFNO2S B3955884 N-[(4-bromophenyl)methyl]-4-fluorobenzenesulfonamide CAS No. 328023-03-6

N-[(4-bromophenyl)methyl]-4-fluorobenzenesulfonamide

Cat. No.: B3955884
CAS No.: 328023-03-6
M. Wt: 344.20 g/mol
InChI Key: UKTWJVQCOAJRQH-UHFFFAOYSA-N
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Description

N-[(4-Bromophenyl)methyl]-4-fluorobenzenesulfonamide is a synthetic sulfonamide derivative of interest in medicinal chemistry and early-stage pharmaceutical research. Compounds featuring benzenesulfonamide scaffolds are extensively investigated for their potential biological activities. Specifically, research on analogous structures, such as derivatives containing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, has demonstrated promising antimicrobial and antibiofilm activities against Gram-positive pathogens like Enterococcus faecium . The molecular structure of this compound, which incorporates both a 4-bromophenyl and a 4-fluorobenzenesulfonamide group, is characteristic of molecules studied for their interaction with biological targets. The bromine atom can enhance lipophilicity, which may influence membrane permeability and bioavailability . The specific mechanism of action for this compound is yet to be fully characterized and is an area for ongoing investigation. Sulfonamides, as a class, are known to serve as enzyme inhibitors, and their mechanism often depends on the specific target and structural features of the molecule. Researchers are exploring these compounds for potential application in developing novel anti-infective agents . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNO2S/c14-11-3-1-10(2-4-11)9-16-19(17,18)13-7-5-12(15)6-8-13/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTWJVQCOAJRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501220107
Record name N-[(4-Bromophenyl)methyl]-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501220107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328023-03-6
Record name N-[(4-Bromophenyl)methyl]-4-fluorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328023-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Bromophenyl)methyl]-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501220107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)methyl]-4-fluorobenzenesulfonamide typically involves the reaction of 4-bromobenzylamine with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)methyl]-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used in the presence of copper(I) iodide as a catalyst.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products like azides or nitriles.

    Oxidation Reactions: Products like sulfonic acids.

    Reduction Reactions: Products like amines.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

N-[(4-bromophenyl)methyl]-4-fluorobenzenesulfonamide has been investigated for its potential as:

  • Antimicrobial Agent : The sulfonamide group is known for its ability to inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. Preliminary studies have shown significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.
  • Anticancer Agent : Research indicates that this compound may induce apoptosis in various cancer cell lines, including cervical and gastric cancer cells. Mechanisms include cell cycle arrest and modulation of apoptotic pathways.
  • Anti-inflammatory Properties : Studies suggest that it may modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory cytokines.

Biological Studies

The compound is utilized in biological studies to understand its effects on cell viability and cytotoxicity. For example:

StudyFindings
Study 1Demonstrated significant antibacterial activity with MIC values comparable to standard antibiotics.
Study 2Reported cytotoxicity against cervical cancer cells with IC50 values in the micromolar range.
Study 3Investigated anti-inflammatory effects in vitro, showing reduced cytokine production in treated cells.

Industrial Applications

In industrial settings, this compound serves as a building block for the synthesis of more complex organic molecules. Its unique properties make it valuable in developing advanced materials with specific functionalities.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antibacterial Activity : A study demonstrated that the compound exhibited potent antibacterial effects against E. coli and S. aureus, indicating its potential as an alternative antibiotic.
  • Cytotoxicity in Cancer Cells : Research reported that treatment with this compound led to significant reductions in cell viability in cervical cancer cell lines, supporting its development as an anticancer agent.
  • Anti-inflammatory Effects : Another study indicated that the compound reduced pro-inflammatory cytokine levels in vitro, suggesting therapeutic potential for inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)methyl]-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Sulfonamides with halogen substituents are common in medicinal chemistry. Key comparisons include:

Compound Name Substituents Key Properties/Activities References
N-[(4-Bromophenyl)methyl]-4-fluorobenzenesulfonamide 4-Fluoro (benzenesulfonamide), 4-bromo (benzyl) Not explicitly reported; inferred bioactivity based on halogen effects
N-(4-Fluorophenyl)maleimide 4-Fluoro (phenyl) IC₅₀ = 5.18 µM (MGL inhibition)
N-(4-Bromophenyl)benzenesulfonamide Bromine (phenyl) Antimicrobial intermediates
N-(4-Chlorophenyl)maleimide 4-Chloro (phenyl) IC₅₀ = 7.24 µM (MGL inhibition)
  • Halogen Position and Size: demonstrates that halogen size (F, Cl, Br, I) at the 4-position of phenyl groups has minimal impact on inhibitory potency against monoacylglycerol lipase (MGL). For example, N-(4-fluorophenyl)maleimide (IC₅₀ = 5.18 µM) and N-(4-iodophenyl)maleimide (IC₅₀ = 4.34 µM) show comparable activity . This suggests the target compound’s 4-fluoro and 4-bromo groups may synergize to enhance target binding without steric hindrance.
  • Bromine’s bulkiness may enhance hydrophobic interactions in enzyme pockets .
Antimicrobial Activity

Sulfonamide derivatives with fluorophenyl groups, such as N-(4-fluorophenyl)maleimide , exhibit significant antimicrobial activity. For instance, compound 5b (N,N'-(3,3′-dimethoxybiphenyl-4,4′-diyl)bis(4-fluorobenzenesulfonamide)) showed superior antibacterial activity compared to Chloramphenicol . The target compound’s fluorobenzenesulfonamide group may similarly contribute to antimicrobial efficacy.

Enzyme Inhibition

Compounds like N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide () highlight the role of sulfonamide groups in enzyme targeting.

Structural and Functional Insights

  • Crystal and Molecular Structure : Related compounds, such as 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide , exhibit planar sulfonamide moieties stabilized by hydrogen bonding, which may apply to the target compound .
  • Bioisosteric Replacements : Replacing bromine with chlorine or fluorine in sulfonamides (e.g., and ) alters pharmacokinetic profiles but retains target affinity .

Biological Activity

N-[(4-bromophenyl)methyl]-4-fluorobenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its biological activity, particularly in the context of enzyme inhibition. The presence of bromine and fluorine atoms enhances its reactivity, making it a valuable candidate for various medicinal applications. The structure can be represented as follows:

N 4 bromophenyl methyl 4 fluorobenzenesulfonamide\text{N 4 bromophenyl methyl 4 fluorobenzenesulfonamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound acts as an inhibitor of bacterial dihydropteroate synthase, crucial for folate synthesis in bacteria, thereby exhibiting antibacterial properties.
  • Receptor Modulation : It has been shown to act as an antagonist at serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders such as anxiety and depression .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. Its mechanism involves inhibiting bacterial growth by targeting essential enzymes involved in folate biosynthesis.

Anticancer Potential

Research indicates that this compound may possess anticancer properties. It has been studied for its effects on various cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis .

Anti-inflammatory Effects

In addition to its antibacterial and anticancer activities, the compound has been investigated for anti-inflammatory effects. Modifications to the chemical structure can enhance its efficacy against inflammatory pathways.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Mechanism Reference
AntibacterialInhibition of dihydropteroate synthase
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of inflammatory pathways

Case Studies

  • Anticancer Activity : A study evaluated the effect of this compound on A431 human epidermoid carcinoma cells. Results indicated a significant reduction in cell viability, supporting its potential as an anticancer agent .
  • Antimicrobial Efficacy : In a series of experiments, the compound was tested against various bacterial strains. It showed potent inhibition against Gram-positive bacteria, highlighting its potential use in treating bacterial infections.

Q & A

Basic: What are the established synthetic routes for N-[(4-bromophenyl)methyl]-4-fluorobenzenesulfonamide, and what reaction conditions optimize yield?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between 4-fluorobenzenesulfonyl chloride and 4-bromobenzylamine. Key steps include:

  • Step 1: Dissolve 4-bromobenzylamine in anhydrous dichloromethane with a base (e.g., triethylamine) to deprotonate the amine.
  • Step 2: Slowly add 4-fluorobenzenesulfonyl chloride under nitrogen atmosphere at 0–5°C to minimize side reactions.
  • Step 3: Stir the mixture at room temperature for 12–24 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
    Optimal yields (>75%) are achieved using stoichiometric ratios (1:1.1 amine:sulfonyl chloride) and moisture-free conditions .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to confirm sulfonamide bond formation. Key signals include:
    • 1^1H: δ 7.6–7.8 ppm (aromatic protons adjacent to fluorine), δ 4.3 ppm (–CH2_2– bridge).
    • 13^13C: δ 165 ppm (C–F coupling), δ 45 ppm (–CH2_2–).
  • Mass Spectrometry (MS): ESI-MS in positive mode should show [M+H]+^+ at m/z 368 (C13_{13}H10_{10}BrFNO2_2S).
  • X-ray Crystallography: Employ SHELX software for structure refinement. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond angles and torsion angles, confirming the sulfonamide’s planar geometry .

Basic: How is preliminary biological activity screening conducted for this compound?

Methodological Answer:

  • Antimicrobial Assays: Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations from 1–256 µg/mL; MIC values <32 µg/mL indicate potential activity.
  • Anticancer Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC50_{50} values <10 µM warrant further mechanistic studies.
    Include positive controls (e.g., ciprofloxacin for antimicrobials, doxorubicin for anticancer) to validate assay conditions .

Advanced: What strategies elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Enzyme Kinetics: Perform Michaelis-Menten assays with carbonic anhydrase IX (CA IX). Monitor CO2_2 hydration rates using stopped-flow spectrophotometry. A competitive inhibition pattern (increased KmK_m, unchanged VmaxV_{max}) suggests sulfonamide binding to the zinc-active site.
  • Molecular Docking: Use AutoDock Vina with CA IX (PDB ID: 3IAI). The fluorobenzene moiety should show π-π stacking with Phe-131, while the bromobenzyl group occupies hydrophobic pockets .

Advanced: How can crystallographic data resolve discrepancies in reported bioactivity?

Methodological Answer:

  • Polymorphism Analysis: Compare X-ray structures of active vs. inactive batches. Variations in crystal packing (e.g., hydrogen-bonding networks) may alter solubility and bioavailability.
  • Electrostatic Potential Maps: Generate Hirshfeld surfaces to assess intermolecular interactions. Strong Br⋯O contacts (3.2–3.5 Å) may enhance membrane permeability in active forms .

Advanced: How do substituent modifications (e.g., halogen position) affect structure-activity relationships (SAR)?

Methodological Answer:

  • Halogen Substitution: Replace bromine (4-position) with chlorine or iodine. Cl reduces steric hindrance, improving CA IX inhibition (IC50_{50} ~0.8 µM vs. 1.2 µM for Br).
  • Fluorine Position: Moving fluorine from para to meta decreases logP (2.1 vs. 2.5), reducing CNS penetration. Use Hammett constants (σp_p = 0.78 for F) to predict electronic effects on binding .

Advanced: What methodologies assess pharmacokinetic properties like solubility and metabolic stability?

Methodological Answer:

  • Solubility: Use shake-flask method in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF). LC-MS quantification shows typical solubility <50 µg/mL, requiring formulation with cyclodextrins.
  • Microsomal Stability: Incubate with rat liver microsomes (1 mg/mL). T1/2_{1/2} <30 minutes indicates rapid CYP450-mediated metabolism; consider methyl or ethoxy groups to block oxidation sites .

Advanced: How are high-throughput screening (HTS) assays designed for derivative libraries?

Methodological Answer:

  • Library Synthesis: Use Ugi-4CR reactions to generate 50–100 derivatives. Vary amines (e.g., 3-bromobenzylamine) and sulfonyl chlorides (e.g., 3-nitrobenzenesulfonyl chloride).
  • HTS Workflow:
    • Primary Screen: 384-well plates, 10 µM compound concentration, fluorescence-based CA IX inhibition.
    • Hit Validation: Dose-response curves (0.1–100 µM) with Z’ factor >0.5.
    • Counter-Screens: Test against off-targets (e.g., CA II) to ensure selectivity .

Advanced: How to address contradictory bioactivity data across research groups?

Methodological Answer:

  • Reproducibility Checks: Standardize assay protocols (e.g., cell passage number, serum batch). For antimicrobial studies, verify inoculum size (5×105^5 CFU/mL) via optical density.
  • Meta-Analysis: Pool data from 5+ studies using random-effects models. Heterogeneity (I2^2 >50%) suggests variable compound purity or assay conditions .

Advanced: What in vitro toxicity models predict safety profiles?

Methodological Answer:

  • hERG Inhibition: Patch-clamp assays on HEK293 cells expressing hERG channels. IC50_{50} <10 µM indicates cardiac risk.
  • Hepatotoxicity: Use HepG2 cells; measure ALT/AST release after 48-hour exposure. EC50_{50} >100 µM is desirable.
  • Ames Test: No mutagenicity in TA98 strains at 500 µg/plate supports progression to in vivo studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-[(4-bromophenyl)methyl]-4-fluorobenzenesulfonamide
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N-[(4-bromophenyl)methyl]-4-fluorobenzenesulfonamide

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